N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 921124-88-1
VCID: VC11862995
InChI: InChI=1S/C16H16ClN5O4S/c1-25-14-8-7-13(9-15(14)26-2)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC
Molecular Formula: C16H16ClN5O4S
Molecular Weight: 409.8 g/mol

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide

CAS No.: 921124-88-1

Cat. No.: VC11862995

Molecular Formula: C16H16ClN5O4S

Molecular Weight: 409.8 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide - 921124-88-1

Specification

CAS No. 921124-88-1
Molecular Formula C16H16ClN5O4S
Molecular Weight 409.8 g/mol
IUPAC Name N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C16H16ClN5O4S/c1-25-14-8-7-13(9-15(14)26-2)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3
Standard InChI Key GYQULEQQSPEMIH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC

Introduction

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound featuring a tetrazole ring, a sulfonamide group, and a dimethoxybenzene moiety. This compound is of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.

Synthesis and Chemical Reactivity

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step reactions. The tetrazole ring can be synthesized through the reaction of a nitrile with sodium azide in the presence of a base. The sulfonamide group can be introduced by reacting the tetrazole derivative with a sulfonyl chloride.

The chemical reactivity of this compound is influenced by its functional groups:

  • Tetrazole Ring: Can participate in cycloaddition reactions or act as a nucleophile.

  • Sulfonamide Group: Can undergo nucleophilic substitution reactions.

  • Dimethoxybenzene Moiety: Contributes to the compound's solubility and potential biological interactions.

Biological Activity and Potential Applications

Compounds with similar structures to N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide have shown promise in pharmacology, particularly in antimicrobial and anticancer research. The presence of the tetrazole ring and sulfonamide group suggests potential interactions with biological targets, which could lead to therapeutic applications.

Future Directions

Further research is needed to fully explore the biological activity and therapeutic potential of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide. This includes in vitro and in vivo studies to assess its efficacy and safety.

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